molecular formula C₂₁H₃₁N₃O₁₂S B1139828 N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose CAS No. 202656-49-3

N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose

Cat. No.: B1139828
CAS No.: 202656-49-3
M. Wt: 549.55
Attention: For research use only. Not for human or veterinary use.
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Description

N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose is a complex organic compound known for its nitric oxide (NO) donating properties. This compound is particularly significant in biochemical and pharmacological research due to its ability to release NO, a critical signaling molecule involved in various physiological processes.

Mechanism of Action

Target of Action

The primary target of N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose, also known as S-Nitroso-N-acetyl-DL-penicillamine (SNAP), is soluble guanylyl cyclase . This enzyme plays a crucial role in the nitric oxide (NO) signaling pathway, which is involved in various physiological processes such as vasodilation, smooth muscle relaxation, and lymphocyte activation .

Mode of Action

SNAP acts as a nitric oxide (NO) donor . It releases NO under physiological conditions . The released NO then activates soluble guanylyl cyclase, leading to an increase in the production of cyclic guanosine monophosphate (cGMP). The elevated levels of cGMP trigger a series of downstream events, resulting in the relaxation of smooth muscle cells .

Biochemical Pathways

The primary biochemical pathway affected by SNAP is the NO-cGMP signaling pathway . The release of NO from SNAP activates soluble guanylyl cyclase, leading to the conversion of guanosine triphosphate (GTP) to cGMP. This increase in cGMP levels triggers the activation of cGMP-dependent protein kinases, which in turn phosphorylate various target proteins, leading to physiological responses such as vasodilation and inhibition of platelet aggregation .

Pharmacokinetics

The solubility of SNAP in water and DMSO suggests that it can be well-absorbed and distributed in the body . .

Result of Action

The release of NO from SNAP leads to a series of cellular and molecular effects. These include the relaxation of smooth muscle cells, which results in vasodilation . Additionally, SNAP acts as a stable inhibitor of platelet aggregation , which can prevent the formation of blood clots. In cell cultures, SNAP has been shown to induce cytotoxicity, possibly through the release of NO .

Action Environment

The action of SNAP can be influenced by various environmental factors. For instance, the release of NO from SNAP and its subsequent effects can be influenced by the oxygen conditions . Furthermore, the stability of SNAP and its ability to release NO can be affected by the storage conditions . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of SNAP.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose typically involves multiple steps:

    Acetylation of Glucose: The starting material, beta-D-glucopyranose, undergoes acetylation to form 1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose.

    Formation of N-Acetyl-D,L-penicillamine: This intermediate is then reacted with N-acetyl-D,L-penicillamine, a compound that can be synthesized from penicillamine through acetylation.

    Nitrosation: The final step involves the nitrosation of the N-acetyl-D,L-penicillamine moiety to introduce the S-nitroso group, forming the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.

    Substitution: Acidic (HCl) or basic (NaOH) conditions facilitate the hydrolysis of acetyl groups.

Major Products

    Deacetylated Derivatives: Hydrolysis of acetyl groups yields the corresponding deacetylated glucopyranose derivatives.

    Nitric Oxide: Release of NO from the nitroso group.

Scientific Research Applications

N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    S-Nitrosoglutathione (GSNO): Another NO donor with similar biological activities.

    S-Nitroso-N-acetylcysteine (SNAC): Similar in structure and function, used in similar research contexts.

Uniqueness

N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose is unique due to its specific structural features that allow for controlled NO release and its acetylated glucopyranose moiety, which can be further modified for targeted delivery and enhanced stability .

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O12S/c1-9(25)22-18(21(6,7)37-24-31)19(30)23-15-17(34-12(4)28)16(33-11(3)27)14(8-32-10(2)26)36-20(15)35-13(5)29/h14-18,20H,8H2,1-7H3,(H,22,25)(H,23,30)/t14-,15-,16-,17-,18?,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISYVRBZWPNIOD-DYZQRANXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC(C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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